molecular formula C11H9FN2O3 B2417379 Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate CAS No. 923177-95-1

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

Cat. No. B2417379
CAS RN: 923177-95-1
M. Wt: 236.202
InChI Key: IEPKCODHMQEMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate” is a chemical compound with the CAS Number: 923177-95-1 . It has a molecular weight of 236.2 . The IUPAC name for this compound is methyl (7-fluoro-4-oxo-3 (4H)-quinazolinyl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9FN2O3/c1-17-10(15)5-14-6-13-9-4-7(12)2-3-8(9)11(14)16/h2-4,6H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Antiviral Activity

Quinazolinones and their derivatives have shown promising antiviral activity . They have been used in the development of antiviral agents, with some compounds showing inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives, which are structurally similar to quinazolinones, have demonstrated anti-inflammatory properties . This suggests that quinazolinone derivatives like “Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate” could potentially be used in the development of anti-inflammatory drugs.

Anticancer Activity

Quinazolinones have been used in the development of anticancer drugs . Their structure can be altered to enhance their biological activity, making them excellent scaffolds in pharmaceutical and medicinal chemistry .

Antioxidant Activity

Quinazolinones have also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity, which suggests that quinazolinone derivatives could also be used in the development of antimicrobial drugs .

Enzyme Inhibitory Activity

Quinazolinones have demonstrated enzyme inhibitory activity . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many uses in medicine, for example, in the treatment of diseases such as hypertension and cancer .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 2-(7-fluoro-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10(15)5-14-6-13-9-4-7(12)2-3-8(9)11(14)16/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPKCODHMQEMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

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